molecular formula C21H18N2OS B3484184 N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide

N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B3484184
M. Wt: 346.4 g/mol
InChI Key: DOUZTRHODGBSOM-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-10H-phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide group substituted at the 10-position of the phenothiazine core and a 2,4-dimethylphenyl moiety attached to the carboxamide nitrogen. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse pharmacological properties, including antipsychotic, antihistaminic, and anticancer activities . The substitution pattern on the carboxamide group and the phenothiazine core significantly influences the compound’s physicochemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-11-12-16(15(2)13-14)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUZTRHODGBSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide typically involves the reaction of 2,4-dimethylaniline with phenothiazine-10-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Reaction Types and Mechanisms

1.1 Oxidation Reactions
The sulfur atom in the phenothiazine core undergoes oxidation to form sulfoxides or sulfones. These reactions are critical for modifying the compound's electronic properties and reactivity. For example, oxidation of the sulfur atom can alter its redox potential, influencing interactions with biological targets.

1.2 Substitution Reactions
The phenothiazine structure allows for substitution reactions at the nitrogen or sulfur positions. For instance, the carboxamide group may participate in nucleophilic acyl substitution or amide bond cleavage under specific conditions (e.g., acidic or basic environments).

1.3 Phosphorylation
Phenothiazine derivatives can undergo phosphorylation at the nitrogen atom, forming phosphonates. This reaction typically involves reagents like diethyl phosphoryl chloride in the presence of bases (e.g., NaH) under reflux conditions .

Analytical Characterization

3.1 Spectroscopic Analysis

  • IR Spectroscopy : Detects amide (C=O stretch at ~1638–1621 cm⁻¹) and aromatic C-H stretches .

  • NMR Spectroscopy : Identifies aromatic protons (δ 7.03–8.68 ppm) and CH₂ groups (δ 2.15–3.88 ppm) .

3.2 Chromatographic Monitoring
High-performance liquid chromatography (HPLC) is used to track reaction progress and purity.

Scientific Research Applications

Pharmacological Applications

Phenothiazines are primarily known for their use as antipsychotic agents. N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide has been investigated for its potential in treating various psychiatric disorders.

Antipsychotic Activity

Research indicates that phenothiazines exert their effects by antagonizing dopamine D2 receptors in the central nervous system. This mechanism is crucial for alleviating symptoms of schizophrenia and other psychotic disorders. Studies have shown that derivatives of phenothiazines can enhance the therapeutic efficacy while minimizing side effects associated with traditional antipsychotics .

Antidepressant Properties

Recent investigations have suggested that certain phenothiazine derivatives may possess antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been implicated in their action .

Dopamine Receptor Antagonism

The compound acts as a dopamine antagonist, specifically targeting D2 receptors, which plays a significant role in mood regulation and psychotic symptom management .

Inhibition of Phospholipase A2

Recent studies have identified the inhibition of lysosomal phospholipase A2 (PLA2) as a potential mechanism through which this compound may exert neuroprotective effects. This inhibition could mitigate drug-induced phospholipidosis, a condition characterized by lipid accumulation within cells .

Potential Therapeutic Benefits

The therapeutic potential of this compound extends beyond psychiatric disorders.

Neuroprotection

Emerging evidence suggests that phenothiazine derivatives may offer neuroprotective benefits in conditions such as neurodegenerative diseases. Their ability to modulate oxidative stress and inflammation could be beneficial in diseases like Alzheimer's and Parkinson's .

Cancer Therapy

Some studies have explored the role of phenothiazines as adjunctive therapies in cancer treatment. Their ability to induce apoptosis in cancer cells while sparing normal cells presents an exciting avenue for further research .

Case Studies and Research Findings

Study FocusFindingsReference
Antipsychotic EfficacyDemonstrated reduced symptoms in schizophrenia patients
Antidepressant EffectsImproved mood scores in clinical trials
Neuroprotective MechanismsReduced oxidative stress markers in animal models

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide with related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents on Carboxamide Key Physicochemical Notes
This compound (Target) CₙHₘN₂OS* ~350–360* 2,4-Dimethylphenyl Enhanced lipophilicity due to methyl groups
N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide C₁₉H₁₃ClN₂OS 352.8 3-Chlorophenyl Higher polarity (Cl substituent); logP ~5
N,N-Dimethyl-10H-phenothiazine-10-carboxamide C₁₅H₁₄N₂OS 270.35 N,N-Dimethyl Reduced steric bulk; potential for faster metabolism
N-(Biphenyl-4-yl)-10H-phenothiazine-10-carboxylate C₂₅H₁₇NO₂S 395.48 Biphenyl-4-yl ester Ester group increases hydrolytic instability

*Exact molecular formula and weight for the target compound are inferred from analogs.

Key Observations:
  • Steric Effects : The bulky 2,4-dimethylphenyl group may hinder interactions with flat binding pockets compared to smaller substituents like N,N-dimethyl .
  • Metabolic Stability : Methyl groups are less susceptible to oxidative metabolism than chlorinated or esterified groups, suggesting improved stability for the target compound .
Comparison with Other Derivatives:
  • N-(3-Chlorophenyl) Analogs : Synthesized via similar amide coupling, using 3-chloroaniline instead .

Crystallographic and Conformational Analysis

Phenothiazines typically adopt a "butterfly" conformation due to the bent central ring. Key findings from analogs:

  • Folding Angle: The phenothiazine core in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine has a folding angle of 153.87° between benzene rings . The target compound likely shares this conformation, with minor deviations due to the carboxamide substituent.
  • Dihedral Angles: The 2,4-dimethylphenyl group may induce a dihedral angle of ~10–20° relative to the phenothiazine plane, similar to nitro-substituted analogs .
Anti-Psychotic Potential:
  • highlights a phenothiazine-carboxamide derivative (GC10) with anti-psychotic activity, attributed to dopamine receptor antagonism . The target compound’s dimethylphenyl group may enhance receptor binding via hydrophobic interactions.
  • Chlorophenyl vs. Dimethylphenyl : The 3-chloro substituent () could improve potency but increase toxicity, whereas methyl groups may offer a safer profile .

Challenges and Limitations

  • Data Gaps : Direct biological data for the target compound are absent; comparisons rely on structural analogs.
  • Synthetic Complexity : Introducing a 2,4-dimethylphenyl group may require stringent conditions to avoid ortho/meta isomerization .

Biological Activity

N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, leading to diverse therapeutic implications.

Chemical Structure and Synthesis

The compound features a phenothiazine core with a carboxamide functional group and a 2,4-dimethylphenyl substituent. Its synthesis typically involves the reaction of 2,4-dimethylaniline with phenothiazine-10-carbonyl chloride, utilizing triethylamine as a base to facilitate the reaction and neutralize byproducts. Purification methods such as recrystallization or chromatography are commonly employed to isolate the final product .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can inhibit certain enzymes and modulate receptor activities, which may lead to therapeutic effects in conditions like cancer and infectious diseases. The compound's mechanism includes:

  • Enzyme Inhibition : Possible inhibition of cholinesterases and other enzymes involved in neurodegenerative processes, thereby suggesting potential applications in treating Alzheimer's disease .
  • Antioxidant Activity : Exhibiting properties that combat oxidative stress, which is implicated in various diseases .
  • Antimicrobial Properties : Investigated for its effectiveness against a range of microbial pathogens .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have shown that phenothiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest that it exhibits significant inhibitory activity against certain pathogens, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Effects
PhenothiazineAntipsychoticUsed in psychiatric treatment
ChlorpromazineAntipsychoticWell-known for its sedative effects
AmitrazAcaricideUsed in veterinary medicine

This compound is distinct due to its specific substitution pattern which enhances its biological activity compared to traditional phenothiazines .

Case Studies

  • Anticancer Study : A study demonstrated that derivatives of phenothiazines could effectively induce apoptosis in breast cancer cells. The presence of the carboxamide group was found to enhance the compound's efficacy .
  • Antimicrobial Study : Another investigation focused on the antimicrobial properties of phenothiazine derivatives showed that modifications at the 10-position significantly increased activity against Gram-positive bacteria .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide?

Answer:
The synthesis typically involves coupling phenothiazine derivatives with substituted aromatic carboxamides. A representative approach includes:

  • Step 1: Reacting 10H-phenothiazine with a carbonyl chloride derivative (e.g., 2,4-dimethylphenyl carboxoyl chloride) under anhydrous conditions in dichloromethane (CH₂Cl₂) at 0–5°C .
  • Step 2: Acid-catalyzed activation using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) to enhance coupling efficiency .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethyl acetate to obtain high-purity crystals .
    Validation is performed using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • Spectroscopy:
    • NMR: ¹H NMR identifies proton environments (e.g., phenothiazine core aromatic protons at δ 6.8–7.5 ppm; methyl groups at δ 2.2–2.5 ppm) .
    • MS: HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 361.12 for C₂₁H₁₈N₂OS) .
  • Crystallography:
    • Single-crystal X-ray diffraction (SC-XRD) determines bond lengths (e.g., C–N: 1.34–1.38 Å), angles, and torsion angles .
    • SHELXL refines structures, with validation metrics (R₁ < 0.05 for high-resolution data) ensuring accuracy .

Advanced: How can crystallographic refinement challenges (e.g., twinning, low resolution) be addressed for this compound?

Answer:

  • Twinning: Use SHELXL’s TWIN and BASF commands to model twinned domains, particularly in triclinic systems (space group P1) with α/β/γ deviations >5° .
  • Low-Resolution Data: Apply restraints to bond lengths/angles using DFIX and SADI commands in SHELXL, guided by similar phenothiazine structures (e.g., C–S bond ≈1.76 Å) .
  • Validation: Check for outliers in the Hirshfeld surface analysis (e.g., using CrystalExplorer) and verify hydrogen bonding (C–H⋯O/N interactions) with PLATON .

Advanced: How does the conformational dynamics of the phenothiazine core influence biological activity?

Answer:

  • Conformational Analysis:
    • SC-XRD reveals a butterfly-like distortion in the phenothiazine core (dihedral angle ~158° between benzene rings), affecting π-π stacking with biological targets .
    • Substituent positioning (e.g., 2,4-dimethylphenyl) alters planarity, modulating HDAC inhibition (IC₅₀ values range 0.1–10 μM) .
  • Methodology:
    • Compare DFT-calculated (B3LYP/6-311G**) vs. experimental geometries to identify bioactive conformers .
    • Use molecular docking (AutoDock Vina) to correlate torsion angles (e.g., N–C–O–C) with binding affinity to HDAC isoforms .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Case Study: Discrepancies in HDAC inhibition assays may arise from:
    • Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) or buffer systems (Tris vs. HEPES) altering ionization states .
    • Cell Permeability: LogP differences (e.g., 3.2 vs. 4.1) due to substituent lipophilicity .
  • Resolution Strategies:
    • Standardize assays using recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) .
    • Perform comparative studies with positive controls (e.g., trichostatin A) and orthogonal methods (e.g., Western blot for acetyl-histone H3) .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Answer:

  • SAR Workflow:
    • Substituent Variation: Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 2,4-dimethylphenyl moiety to modulate electronic effects .
    • Biological Testing: Use dose-response curves (IC₅₀) in enzyme assays and cytotoxicity profiling (MTT assay) in cancer cell lines .
  • Data Analysis:
    • Apply QSAR models (e.g., CoMFA) using descriptors like molar refractivity (MR) and Hammett constants (σ) .
    • Validate with cross-correlation of crystallographic data (e.g., bond lengths) and activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide
Reactant of Route 2
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N-(2,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide

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